![molecular formula C7H6ClNO3 B183063 2-Chloro-4-methoxy-1-nitrobenzene CAS No. 28987-59-9](/img/structure/B183063.png)
2-Chloro-4-methoxy-1-nitrobenzene
Overview
Description
2-Chloro-4-methoxy-1-nitrobenzene, also known as Anisole, 2-chloro-4-nitro-, 2-Chloro-4-nitro-anisole, Orthochloroparanitroanisole, OCNA, and 3-Chloro-4-methoxynitrobenzene, is a chemical compound with the molecular formula C7H6ClNO3 . Its molecular weight is 187.580 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-methoxy-1-nitrobenzene can be viewed using computational chemistry tools . The compound consists of a benzene ring substituted with a chloro, methoxy, and nitro group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-methoxy-1-nitrobenzene include a molecular weight of 187.580 . More detailed properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Synthesis of 4-Methoxyphenol : A new method involving the synthesis of 4-methoxyphenol from 4-methoxy-1-nitrobenzene has been explored. This involves substituting 4-chloro-1-nitrobenzene and converting it to an intermediate, which is then diazotized into 4-methoxyphenol. Yields above 80% were achieved under specific reaction conditions (Jian, 2000).
Ruthenium Catalyzed Reduction : The reduction of nitroarenes with chloro, methyl, or methoxy substituents, including compounds similar to 2-Chloro-4-methoxy-1-nitrobenzene, has been successfully achieved using formic acid and ruthenium catalysts. This process demonstrates high yields and selectivity (Watanabe et al., 1984).
Microbial Degradation : A bacterial strain, Pseudomonas acidovorans XII, has been found to utilize 1-chloro-4-nitrobenzene, a compound structurally similar to 2-Chloro-4-methoxy-1-nitrobenzene, for its metabolism. This highlights the potential for biodegradation applications of such nitroaromatic compounds (Shah, 2014).
Chemical Transformations : Studies on the interaction of similar nitrobenzene compounds with various reagents have shown the possibility of chemically transforming these compounds into other useful substances, which has implications for chemical synthesis and industrial applications (Blanksma & Fohr, 2010).
Density Functional Theory Study : Analysis of molecular geometries and internal rotational barriers of nitro compounds, including structures similar to 2-Chloro-4-methoxy-1-nitrobenzene, has been conducted. This research provides insights into the physical and chemical properties of these compounds, useful in various scientific applications (Chen & Chieh, 2002).
Synthesis of 6-Methoxy-2-benzoxazolinone : Research on the synthesis of 6-methoxy-2-benzoxazolinone involved the formation and reduction of 5-methoxy-2-nitrophenol, showcasing the chemical versatility of methoxy-nitrobenzene compounds (Richey et al., 1975).
Safety and Hazards
2-Chloro-4-methoxy-1-nitrobenzene is classified as having acute oral toxicity (Category 4, H302), which means it is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
- The primary target of 2-Chloro-4-methoxy-1-nitrobenzene is the aromatic ring . Specifically, it interacts with the benzene ring through electrophilic aromatic substitution reactions .
Target of Action
Mode of Action
properties
IUPAC Name |
2-chloro-4-methoxy-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIDRIQSPAELJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343999 | |
Record name | 2-Chloro-4-methoxy-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28987-59-9 | |
Record name | 2-Chloro-4-methoxy-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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